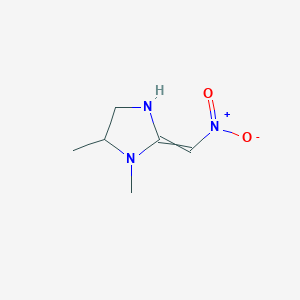![molecular formula C14H15NO3S B14622216 Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide CAS No. 60263-80-1](/img/structure/B14622216.png)
Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide is a chemical compound that belongs to the class of pyridine derivatives Pyridine itself is a basic heterocyclic organic compound with the chemical formula C5H5N
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide typically involves the introduction of the sulfonyl group and the oxidation of the pyridine ring. One common method involves the reaction of 2,5-dimethylbenzyl chloride with pyridine under basic conditions to form the intermediate compound. This intermediate is then treated with a sulfonylating agent, such as sulfonyl chloride, to introduce the sulfonyl group. Finally, the compound is oxidized using an oxidizing agent like hydrogen peroxide or a peracid to form the 1-oxide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically use similar reaction conditions but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove the oxygen from the 1-oxide group, reverting it to the parent sulfonyl compound.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce the parent sulfonyl compound.
Applications De Recherche Scientifique
Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mécanisme D'action
The mechanism of action of Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-: Lacks the 1-oxide group, making it less reactive in certain oxidation reactions.
Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-4-methyl-: Contains an additional methyl group, which can influence its chemical properties and reactivity.
Uniqueness
Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide is unique due to the presence of the 1-oxide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
60263-80-1 |
|---|---|
Formule moléculaire |
C14H15NO3S |
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
2-[(2,5-dimethylphenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H15NO3S/c1-11-6-7-12(2)13(9-11)10-19(17,18)14-5-3-4-8-15(14)16/h3-9H,10H2,1-2H3 |
Clé InChI |
ODBZRVDFVMOCMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


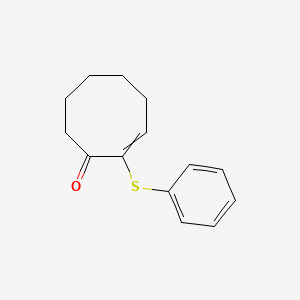
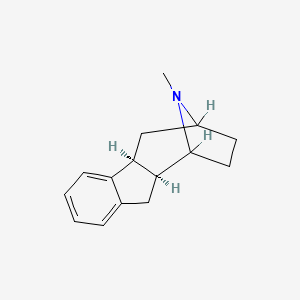

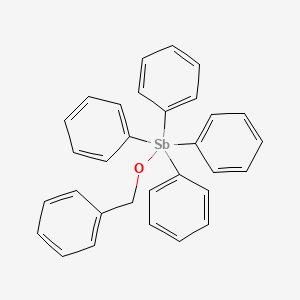

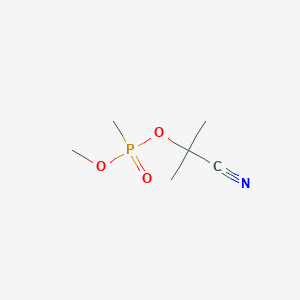
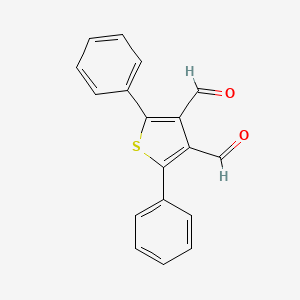
![[(1,3,5-Triazin-2-yl)amino]methanol](/img/structure/B14622181.png)
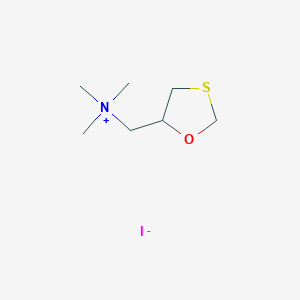
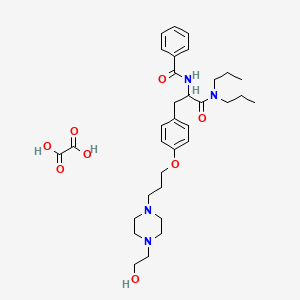
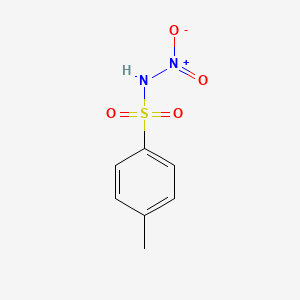
![(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane](/img/structure/B14622204.png)
![2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14622209.png)
